Product packaging for [1,1'-Biphenyl]-4-sulfonamide(Cat. No.:CAS No. 4371-23-7)

[1,1'-Biphenyl]-4-sulfonamide

Cat. No.: B1609449
CAS No.: 4371-23-7
M. Wt: 233.29 g/mol
InChI Key: JVFCCRJSBNUDDU-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the research and development of enzyme inhibitors. Scientific studies have identified the 1,1'-biphenyl-4-sulfonamide structure as a potent pharmacophore for inhibiting carbonic anhydrase (CA) enzymes . Members of this compound class have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms (including hCA I, II, IX, XII, and XIV), demonstrating Ki values in the nanomolar range and superior efficacy compared to the reference compound acetazolamide . The biphenyl-sulfonamide core enables high-affinity binding to the active site of these enzymes, paving the way for its use in developing new therapeutic agents . Beyond its role in CA inhibition, the sulfonamide functional group is a cornerstone of synthetic chemistry and is found in a wide range of pharmacologically active molecules with diverse activities, underscoring the versatility of this chemical group . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B1609449 [1,1'-Biphenyl]-4-sulfonamide CAS No. 4371-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCCRJSBNUDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407544
Record name 4-phenylbenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-23-7
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbenzene-1-sulfonamide
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Synthetic Methodologies for 1,1 Biphenyl 4 Sulfonamide Derivatives

Established Chemical Synthesis Strategiesacs.orgijcce.ac.irresearchgate.net

The established routes for synthesizing these compounds primarily involve modern cross-coupling reactions to build the carbon-carbon bond between the two phenyl rings, followed by or preceded by the formation of the sulfonamide functional group. acs.orgijcce.ac.ir

The construction of the biphenyl (B1667301) core is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose due to their efficiency and functional group tolerance. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction is a highly effective and versatile method for forming the C-C bond between the two aryl rings. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an arylboronic acid or its ester derivative in the presence of a base. researchgate.netgre.ac.uk For the synthesis of [1,1'-biphenyl]-4-sulfonamide derivatives, one of the coupling partners contains the sulfonamide moiety (or a precursor like a nitro group), while the other partner can be varied to introduce different substituents. nih.govuwindsor.ca For instance, (4-bromophenyl)sulfonamide can be coupled with various arylboronic acids to generate a library of derivatives. acs.org The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules. nih.gov Even sterically hindered substrates can be coupled effectively using specialized catalyst systems. nih.govresearchgate.net

Table 1: Examples of Suzuki Coupling for Biphenyl Core Synthesis

Aryl Halide Partner Arylboronic Acid Partner Catalyst/Conditions Product Yield Reference
2'-Bromo-2-aryl benzothiazole 4-Sulfonamidephenylboronic acid Palladacycle, base 2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-sulfonamide derivatives Up to 99% nih.gov
1-Bromo-N-[(propylamino)carbonyl]benzene-2-sulfonamide 4-Formylbenzeneboronic acid Pd(PPh₃)₄, base Biphenyl-4'-carbaldehyde intermediate Not specified uwindsor.ca

The Sonogashira coupling reaction is another powerful palladium-catalyzed process for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org While not a direct method for creating a biphenyl's sigma bond, it is crucial in syntheses where an alkyne linkage is desired as part of the final structure or as an intermediate that can be further transformed. rsc.org The reaction is typically co-catalyzed by a copper(I) species and requires a base. organic-chemistry.org In the context of biphenyl-like structures, a Sonogashira reaction could be used to synthesize a diarylacetylene, which might then undergo cyclization or other reactions to form more complex heterocyclic systems appended to a biphenyl scaffold. More recent developments include copper-free Sonogashira protocols. organic-chemistry.org Its application allows for the construction of rigid structures and has been used in the synthesis of various natural products and complex molecules. rsc.org

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore for many biologically active molecules. acs.org There are two primary strategies for its introduction onto the biphenyl scaffold.

Sulfonylation of a Pre-formed Biphenyl Ring: This involves first synthesizing the desired substituted biphenyl molecule. The biphenyl is then subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H) to produce the corresponding biphenyl-4-sulfonyl chloride. This reactive intermediate is then treated with ammonia (B1221849) or an appropriate amine to yield the target this compound.

Coupling with a Sulfonamide-Bearing Reagent: A more convergent approach involves using a starting material that already contains the sulfonamide group. ijcce.ac.ir For example, a Suzuki coupling can be performed using 4-bromobenzenesulfonamide (B1198654) or 4-aminosulfonylphenylboronic acid as one of the coupling partners. acs.orgnih.gov This strategy is often preferred as it avoids the harsh conditions of chlorosulfonation and allows for greater modularity in the synthesis design. acs.org One study utilized ultrasonic irradiation to promote the reaction between primary amines and biphenyl sulfonyl chloride in methanol, achieving excellent yields in a greener methodology. ijcce.ac.ir

To explore the chemical space and optimize biological activity, the basic this compound scaffold is often functionalized with additional substituents. acs.orgfrontiersin.orgnih.gov Advanced derivatization protocols are employed to control the placement of these functional groups with high precision. nih.govresearchgate.net

Achieving regioselective functionalization at specific positions on the biphenyl rings (e.g., the 2'-, 3'-, or 4'-positions of the second phenyl ring) is crucial for fine-tuning the molecule's properties. nih.govnih.gov This is often accomplished by leveraging directing groups that guide a catalyst to a specific C-H bond. rsc.orgnih.gov For example, amide or N-oxide groups can direct transition metals like palladium or rhodium to activate a distal C-H bond, allowing for selective arylation, olefination, or other modifications. rsc.orgacs.org

Researchers have synthesized series of 4'-substituted [1,1'-biphenyl]-4-sulfonamides by incorporating units such as 2"- or 3"-aminophenyl or carboxyphenyl groups. nih.gov These modifications can significantly alter the compound's inhibitory profile against different enzyme isoforms. nih.gov The strategic placement of functional groups, such as isobutyl groups at the 5-position and triazolyl-methyl groups at the 3'-position, has been used to develop selective antagonists for specific receptors. frontiersin.org

Table 2: Examples of Regioselectively Substituted this compound Derivatives

Compound Name Substitution Pattern Reference
N-((3'-((1H-1,2,4-triazol-1-yl)methyl)-5-isobutyl-[1,1′-biphenyl]-2-yl)sulfonyl)pentanamide 5-isobutyl, 2-sulfonylpentanamide, 3'-(triazolylmethyl) frontiersin.org
Isopropyl((3'-((1H-pyrazol-1-yl)methyl)-5-isobutyl-[1,1′-biphenyl]-2-yl)sulfonyl)carbamate 5-isobutyl, 2-(sulfonyl-isopropylcarbamate), 3'-(pyrazolylmethyl) frontiersin.org
4'-[(2-Aminophenyl)carbonyl]-[1,1'-biphenyl]-4-sulfonamide 4'-(2-aminobenzoyl) nih.gov
4'-[(3-Carboxyphenyl)carbonyl]-[1,1'-biphenyl]-4-sulfonamide 4'-(3-carboxybenzoyl) nih.gov

Advanced Functionalization and Derivatization Approaches

Stereoselective Synthesis (Diastereoselective and Enantioselective Routes)

The generation of chiral this compound derivatives is a key area of research, focusing on the control of stereochemistry to produce specific enantiomers or diastereomers. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries and scaffolds.

One prominent approach involves the use of chiral bicyclic scaffolds, such as those derived from 2-azabicycloalkanes. mdpi.commdpi.com Enantiomerically pure sulfonamides have been prepared from aza-Diels–Alder cycloadducts. These adducts are converted into amines with either a 2-azanorbornane or a bridged azepane skeleton. Subsequent reaction with [1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base like potassium hydroxide (B78521) yields the desired chiral sulfonamides. mdpi.com This strategy leverages the inherent chirality of the bicyclic amine to direct the stereochemical outcome.

Another strategy focuses on creating N-C axial chirality, a type of atropisomerism that arises from restricted rotation around the N-C single bond. Catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through palladium-catalyzed N-allylation (Tsuji–Trost allylation). nih.gov This method uses a chiral palladium catalyst, such as one with the (S,S)-Trost ligand, to react secondary sulfonamides with allyl acetate, yielding rotationally stable N-C axially chiral products with good enantioselectivity (up to 92% ee). nih.gov

Furthermore, chiral amino sulfonamides based on a biphenyl backbone have been designed to act as catalysts themselves in asymmetric reactions. For instance, an axially chiral amino sulfonamide was developed for use in direct asymmetric Mannich reactions, yielding products with high anti-diastereoselectivity and enantioselectivity. researchgate.net

Table 1: Examples of Stereoselective Synthesis of this compound Derivatives

Starting Material Chiral Influence Reaction Type Product Type Ref
Chiral 2-azabicycloalkane amines Chiral scaffold Sulfonylation Chiral bicyclic sulfonamides mdpi.com, mdpi.com
Secondary sulfonamides with 2-arylethynyl-6-methylphenyl group Chiral Pd-catalyst ((S,S)-Trost ligand) N-allylation N-C axially chiral sulfonamides nih.gov
Dibromopyrenes Axially chiral precursors Multi-step synthesis Axially chiral amino sulfonamide catalysts researchgate.net
Incorporation of Nitrogen-Containing Heterocycles (e.g., oxazole (B20620), isoxazole (B147169), pyrimidine (B1678525), thiazole)

The introduction of nitrogen-containing heterocycles into the this compound structure is a common strategy to explore new chemical space. Various synthetic methods are employed to fuse or append these rings to the biphenyl core.

Oxazole Derivatives: The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing biphenyl oxazole derivatives. rsc.orgnih.gov This reaction typically involves coupling a bromophenyloxazole with a suitable boronic acid or ester in the presence of a palladium catalyst. For example, a range of biologically active biphenyl oxazole derivatives were synthesized in high yields by coupling bromophenyloxazole with various boronic acids in a toluene/water solvent system. nih.gov In a different approach, N-(4-([1,1'-biphenyl]-4-yl)oxazol-2-yl) derivatives have been prepared by reacting a precursor with 4-phenyl phenacyl bromide. chemmethod.com

Isoxazole Derivatives: The synthesis of biphenyl isoxazole sulfonamides can be achieved by coupling a pinacol (B44631) ester of a boronic acid with a halophenyl compound, followed by deprotection. google.com Another route involves the reaction of 5-amino-3,4-dimethylisoxazole (B17700) with a biphenyl sulfonyl chloride derivative in pyridine. google.com More broadly, isoxazole-containing sulfonamides are prepared by reacting hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide. nih.gov The resulting 5-amino isoxazoles can be further functionalized. nih.gov One specific compound, 4-[5-methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, has also been synthesized. humanjournals.com

Pyrimidine Derivatives: Pyrimidine-bearing sulfonamides have been synthesized through various routes. One method involves combining pharmacophore fragments, such as a sulfonamide group and a pyrimidine group, through a multi-step synthesis. nih.gov A specific derivative, N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-[1,1′-biphenyl]-4-sulfonamide, was prepared as part of a larger library of sulfonamide derivatives. mdpi.com General pyrimidine synthesis often involves the condensation of ketones or other carbonyl compounds with amidines. organic-chemistry.org For example, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, can yield a broad range of substituted pyrimidines. organic-chemistry.org

Thiazole (B1198619) Derivatives: Thiazole-containing biphenyl sulfonamides are synthesized using several established methods. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with a thiourea (B124793) derivative. For instance, N′-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl) derivatives are prepared by reacting a thiosemicarbazone with a substituted phenacyl bromide. mdpi.com In another example, a 4-([1,1′-Biphenyl]-4-yl)-thiazole derivative was synthesized by reacting a thioamide with 2-bromo-1-(4-phenylphenyl)ethanone. acs.org The synthesis of N-([1,1'-biphenyl]-4-yl)-N-benzylbenzo[d]thiazole-2-sulfonamide was achieved by reacting the parent sulfonamide with [1,1'-biphenyl]-4-ylboronic acid in a copper-catalyzed reaction. theses.cz

Table 2: Synthesis of Heterocycle-Containing this compound Derivatives

Heterocycle Synthetic Method Key Reagents Product Example Ref
Oxazole Suzuki-Miyaura Coupling Bromophenyloxazole, boronic acids, Pd catalyst 2-Aryl-5-(biphenyl-4-yl)oxazoles nih.gov
Isoxazole Sulfonylation 5-Amino-3,4-dimethylisoxazole, biphenyl sulfonyl chloride N-(3,4-dimethyl-5-isoxazolyl)-[1,1'-biphenyl]-sulfonamide google.com
Pyrimidine Multi-step condensation Ketones, amidines/ammonium acetate Polysubstituted pyrimidines nih.gov, organic-chemistry.org
Thiazole Hantzsch-type synthesis Thiosemicarbazone, substituted phenacyl bromide N′-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)sulfonohydrazides mdpi.com
Modification of the Sulfonyl Group and Terminal Aryl Moiety

Modifications to the sulfonyl group and the terminal phenyl ring of the this compound scaffold are crucial for fine-tuning the molecule's steric and electronic properties.

Modification of the Sulfonyl Group: Direct modification of the sulfonyl group is less common than derivatization at the sulfonamide nitrogen. However, strategies exist to alter the linker containing the sulfonyl group. For example, replacing the carbonyl group in an N-methyl-aroylsulfonamide with a sulfone group to give a bis-sulfonimide has been explored. rsc.org The synthesis of sulfonamides often starts from biphenyl sulfonyl chloride, which is then reacted with various primary or secondary amines under basic conditions to create a diverse library of N-substituted sulfonamides. mdpi.comijcce.ac.ir Ultrasonic radiation has been employed as a greener methodology to promote the reaction between biphenyl sulfonyl chloride and primary amines, leading to excellent yields. ijcce.ac.ir

Modification of the Terminal Aryl Moiety: The terminal aryl ring is frequently modified by introducing a wide range of substituents. A powerful method for this is the Suzuki-Miyaura cross-coupling reaction. This approach typically starts with a protected benzenesulfonamide (B165840) bearing a boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide) and couples it with a variety of substituted aryl bromides. acs.org This allows for the introduction of functional groups such as esters, ketones, nitro groups, and additional phenyl rings onto the terminal aryl moiety. acs.orgacs.org Subsequent chemical transformations of these introduced groups, such as the hydrolysis of esters to carboxylic acids or the reduction of nitro groups to amines, further expand the chemical diversity of the final products. acs.org For example, biphenyl analogues with para-phenoxyphenyl substituents have been synthesized to improve physicochemical properties. acs.org

Table 3: Examples of Biphenyl Sulfonamide Derivatives with Modified Aryl Moieties

Starting Material Reaction Terminal Substituent Product Class Ref
4-(...dioxaborolan-2-yl)benzenesulfonamide Suzuki Coupling -COOCH3 Methyl 4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate acs.org
Methyl 4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate Hydrolysis -COOH 4'-Sulfamoyl-[1,1'-biphenyl]-4-carboxylic acid acs.org
4-(...dioxaborolan-2-yl)benzenesulfonamide Suzuki Coupling -NO2 4'-Nitro-[1,1'-biphenyl]-4-sulfonamide acs.org
3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides Sulfonamide Coupling p-phenoxyphenyl N-(4-hydroxynaphthalen-1-yl)-4'-phenoxy-[1,1'-biphenyl]-4-sulfonamide acs.org

Structure Activity Relationship Sar Studies of 1,1 Biphenyl 4 Sulfonamide Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of [1,1'-Biphenyl]-4-sulfonamide derivatives is fundamentally governed by the spatial arrangement and electronic properties of its core components. The biphenyl (B1667301) scaffold serves as a crucial element that can be modified to enhance interactions with target enzymes or receptors. The sulfonamide moiety itself is a key functional group, often essential for binding, for instance, to the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). acs.orgnih.gov

Research into various classes of inhibitors has demonstrated that the specific substitution pattern on the two phenyl rings of the biphenyl structure is a primary determinant of potency and selectivity. For endothelin-A (ETA) receptor antagonists, substitutions at the ortho (2') and para (4') positions of the second phenyl ring were identified as critical sites for improving binding affinity. acs.orgnih.gov Similarly, for carbonic anhydrase inhibitors, the position of substituents on the terminal phenyl ring significantly impacts inhibitory potency against different isoforms. nih.gov

The nature of the linker between the biphenyl scaffold and other functional groups, as well as the lipophilicity of substituents, also plays a pivotal role. For instance, in the development of MMP inhibitors, systematically replacing substituents on the biphenyl core and at the alpha-position of an attached amino acid derivative allowed for a detailed assessment of their effects on biological and pharmacokinetic activity. nih.govresearchgate.net These studies underscore that a combination of a well-positioned biphenyl scaffold, an effective binding group like the sulfonamide, and optimized substituents are the key determinants for the biological activity of this class of compounds.

Impact of Substituent Modifications on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned through specific substituent modifications at various positions on the molecule.

Effects of Biphenyl Ring Substitutions (e.g., 4'-oxazolyl, 4'-bromo)

Substitutions on the biphenyl rings are a cornerstone of SAR studies for this class of compounds, profoundly influencing their interaction with biological targets.

For instance, in the pursuit of endothelin-A (ETA) antagonists, replacing a metabolically vulnerable isobutyl group at the 4'-position with a 4'-(2-oxazolyl) group resulted in a significant enhancement of both potency and metabolic stability. nih.govnih.gov This modification led to the discovery of N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide, a compound with an optimal pharmacological profile. nih.gov Further modifications, such as the introduction of a 2'-acylaminomethyl group, led to subnanomolar ETA-selective antagonists. nih.gov

In the context of matrix metalloproteinase (MMP) inhibitors, substituting the 4'-position with a bromine atom (4'-bromo) was shown to markedly improve in vitro activity and lead to superior pharmacokinetic properties compared to the unsubstituted parent compound. nih.gov

For carbonic anhydrase (CA) inhibitors, the placement of amino or carboxy groups on the terminal phenyl ring significantly alters activity and selectivity. Shifting these substituents from the 4"-position to the 2"- or 3"-positions generally had a positive impact on the inhibition of the human CA II isoform (hCA II), with many derivatives achieving subnanomolar potency. nih.gov

TargetPositionSubstituentEffect on ActivityReference
Endothelin-A (ETA) Receptor4'2-OxazolylRemarkable improvement in potency and metabolic stability nih.gov
Endothelin-A (ETA) Receptor2'AcylaminomethylFurther increased binding activity nih.gov
Matrix Metalloproteinases (MMPs)4'BromoSignificantly improved in vitro activity and pharmacokinetics nih.gov
Carbonic Anhydrase II (hCA II)2"/3" vs 4"Amino/CarboxyPositive impact on inhibition potency nih.gov

Influence of Sulfonamide Nitrogen Substitutions

In a series of acetamide-sulfonamide compounds designed as urease inhibitors, various heterocyclic groups were attached to the sulfonamide nitrogen. mdpi.com The study revealed that substitutions with thiazole (B1198619), pyrimidine (B1678525), or isoxazole (B147169) rings directly impacted inhibitory potency. For example, a thiazole-substituted sulfonamide linked to an ibuprofen (B1674241) moiety was the most active inhibitor in the series, while linking it to a flurbiprofen (B1673479) moiety resulted in a six-fold decrease in activity. mdpi.com This highlights the intricate relationship between the sulfonamide nitrogen substituent and other parts of the molecule. Further research has indicated that electron-donating alkyl groups on the sulfonamide nitrogen can have a positive influence on binding. sci-hub.se

Parent ScaffoldSulfonamide N-SubstituentTargetObserved EffectReference
Ibuprofen-AcetamideThiazoleUreaseMost potent inhibition (IC₅₀ = 9.95 µM) mdpi.com
Flurbiprofen-AcetamideThiazoleUrease6-fold less active than ibuprofen conjugate mdpi.com
Flurbiprofen-AcetamidePyrimidineUreasePotent competitive inhibitor mdpi.com
Flurbiprofen-AcetamideIsoxazoleUreaseBetter inhibition than phenyl-alkyl acetamide (B32628) counterparts mdpi.com

Role of Substituents at Proximal and Distal Positions (e.g., alpha-position lipophilicity)

The characteristics of substituents at positions both near (proximal) and far (distal) from the core biphenyl-sulfonamide structure are crucial for optimizing activity. A key example is the role of lipophilicity at the alpha-position in a series of MMP inhibitors derived from (S)-2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid. nih.govresearchgate.net

In these studies, the isopropyl group at the alpha-position (proximal to the amino acid backbone) was replaced with a variety of other substituents to vary lipophilicity. While these changes generally maintained the inhibitory potency against MMP-2, MMP-3, and MMP-13, they often led to a decrease in oral systemic availability. nih.gov This demonstrates that while alpha-position lipophilicity may not be the primary driver of raw potency for certain targets, it is a critical factor for the pharmacokinetic behavior of the compound.

Distal modifications, such as those on the terminal phenyl ring of the biphenyl moiety, also have profound effects. As noted previously, moving amino or carboxy groups on this distal ring from the 4"- to the 2"- or 3"-positions significantly enhanced the potency of carbonic anhydrase inhibitors. nih.gov This illustrates how modifications at the far end of the molecule can influence its fit and interaction with the target's binding pocket.

Importance of Zinc-Binding Groups (e.g., hydroxamate)

For metalloenzyme targets like matrix metalloproteinases (MMPs), a zinc-binding group (ZBG) is a critical component of the inhibitor. acs.orgacs.orgeurekaselect.com While the sulfonamide group itself can act as a ZBG, particularly in carbonic anhydrase inhibitors, other groups are often incorporated into the molecular design for different targets. The hydroxamic acid (-CONHOH) functionality has been a widely used ZBG in the development of potent MMP inhibitors. acs.org

In the biphenylsulfonamide series, the influence of the ZBG is clearly demonstrated when comparing carboxylic acid-based inhibitors to their corresponding hydroxamic acid counterparts. For example, the enantiomers of a 4'-bromo-substituted biphenylsulfonamide with a carboxylic acid ZBG were found to be equally effective MMP inhibitors. nih.gov In stark contrast, the corresponding enantiomeric pair with a hydroxamate ZBG exhibited significant stereoselectivity. The S-isomer was a potent inhibitor of certain MMPs, while the R-isomer was less potent against them but, for the first time in that series, showed nanomolar potency against MMP-1, MMP-7, and MMP-9. nih.gov This highlights that the choice of ZBG not only affects potency but can also fundamentally alter the selectivity profile and the stereochemical requirements for binding.

Structure-Metabolism Relationships and Pharmacokinetic Optimization

Optimizing the metabolic stability and pharmacokinetic profile of this compound derivatives is as crucial as maximizing their potency. Understanding the relationship between a compound's structure and its metabolic fate allows for targeted modifications to improve drug-like properties.

A lead compound in a series of endothelin (ET) receptor antagonists, 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide, was found to be extensively metabolized through oxidative biotransformation, limiting its therapeutic potential. nih.govtandfonline.com By identifying the sites of metabolism, researchers were able to conduct focused structure-metabolism studies.

The key strategy involved replacing the metabolically labile 4'-isobutyl group. A series of new analogues were synthesized with different substituents at the 4'-position, including various alkyl, fluoroalkyl, and heterocyclic rings. tandfonline.com These were screened not only for ET binding activity but also for their stability in rat and human liver microsomes. This approach led to the identification of N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide. nih.govtandfonline.com The replacement of the 4'-isobutyl group with the 4'-oxazolyl ring blocked the primary route of metabolism, leading to a compound with significantly improved metabolic stability and better pharmacokinetic properties, while maintaining high potency. nih.gov This work exemplifies how a structure-metabolism-driven approach can successfully lead to the optimization of a lead compound.

Biological Activities and Pharmacological Applications of 1,1 Biphenyl 4 Sulfonamide Derivatives

Enzyme Inhibition Profiles

The endothelins are a family of potent vasoconstrictive peptides that exert their effects through two G-protein coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors. The ETA receptor is found predominantly on vascular smooth muscle cells and mediates vasoconstriction, while the ETB receptor is primarily located on endothelial cells and can mediate vasodilation. nih.govtandfonline.com Derivatives of the biphenylsulfonamide class have been identified as a novel series of potent endothelin receptor antagonists. tandfonline.com

Research into N-isoxazolyl biphenylsulfonamides has led to the discovery of highly potent and selective antagonists for the ETA receptor. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the biphenyl (B1667301) core are crucial for enhancing binding affinity and functional activity.

For instance, introducing a hydrophobic group, such as an isobutyl group, at the 4'-position of the biphenyl ring was found to be optimal for potency. tandfonline.com Further modifications, like the addition of an amino group at the 2'-position, led to improved analogues. tandfonline.com This strategic combination resulted in the development of compounds like 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide (BMS-187308), which exhibited enhanced ETA binding affinity. tandfonline.com

Another significant advancement was the introduction of an oxazole (B20620) ring at the 4'-position of the biphenylsulfonamide scaffold. nih.govnih.gov This modification led to a remarkable improvement in both potency and metabolic stability. nih.govnih.gov Additional substitution at the 2'-position with an acylaminomethyl group further increased binding activity, yielding subnanomolar ETA-selective antagonists. nih.govnih.gov A key example from this series is N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884), which was identified as a potent, selective, and orally active ETA antagonist. nih.govnih.gov

ETA Receptor Antagonist Activity
CompoundETA Binding Affinity (Ki, nM)Selectivity (ETB/ETA)
Compound 17 (2'-acylaminomethyl-4'-oxazolyl derivative)0.2>25000
BMS-1938841.1>4500

A novel therapeutic strategy involves the simultaneous blockade of both the endothelin system and the renin-angiotensin system. This has been achieved by designing single molecules that act as dual antagonists for both the ETA receptor and the angiotensin II type 1 (AT1) receptor. researchgate.netnih.gov This approach was based on the observation that ETA receptor antagonists like BMS-193884 share the same biphenyl core structure as many AT1 receptor antagonists, such as irbesartan. researchgate.net

By merging the key structural elements of these two distinct classes of antagonists, researchers successfully developed potent dual-action receptor antagonists (DARAs). researchgate.netnih.gov This innovative strategy led to the discovery of compounds like Sparsentan (BMS-346567) and BMS-248360, which are potent and orally active dual antagonists of both AT1 and ETA receptors. researchgate.netmdpi.com These molecules represent a new approach to treating conditions where both pathways are implicated. researchgate.net Sparsentan, for example, was developed by combining structural features of the AT1 antagonist irbesartan and a biphenylsulfonamide ETA antagonist. mdpi.com

Dual ETA/AT1 Receptor Antagonist Activity
CompoundETA Receptor Binding IC50 (nM)AT1 Receptor Binding IC50 (nM)
BMS-2483601.33.0

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological processes. The sulfonamide moiety has been identified as a key functional group in the design of MMP inhibitors (MMPIs), contributing to enzyme-inhibitor binding. Biphenylsulfonamide derivatives have been specifically explored as both broad-spectrum and selective MMP inhibitors.

The biphenylsulfonamide scaffold has been used to investigate inhibition across a wide range of MMP isozymes. While high selectivity is often the primary goal, understanding the broader inhibition profile is crucial. Certain derivatives, such as N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA), have demonstrated a varied inhibition profile. BPHA selectively inhibits MMP-2, MMP-9, and MMP-14, while showing no inhibitory activity against MMP-1, MMP-3, and MMP-7. researchgate.net This differential activity highlights the potential for tuning the selectivity of biphenylsulfonamide-based inhibitors.

Another series of 4,4′-biphenylsulfonamides was evaluated against a panel of MMPs including MMP-1, -2, -3, -7, -8, and -13. tandfonline.com While these compounds were developed as selective inhibitors for MMP-2 and MMP-13, their activity against other MMPs was also characterized. For example, the most active compounds in this series were found to be at least 10-fold less active against MMP-1 and MMP-7, which are characterized by shallow S1' pockets. tandfonline.com This data contributes to the understanding of how the biphenylsulfonamide structure interacts with the active sites of various MMPs, guiding the design of inhibitors with specific broad-spectrum or selective profiles.

Significant efforts have been directed toward developing selective inhibitors of specific MMPs, such as MMP-2 (gelatinase A) and MMP-13 (collagenase-3), which are involved in conditions like osteoarthritis and cancer metastasis. nih.gov A series of 4,4′-biphenylsulfonamides were characterized as selective, non-zinc binding inhibitors of MMP-2 and MMP-13. nih.gov The inhibitory activity was influenced by substitutions on a phenyl ring attached to the biphenyl-4-sulfonamide scaffold. nih.gov For instance, the introduction of a carboxylic acid substituent led to compounds with IC50 values in the low-micromolar range for both MMP-2 and MMP-13. tandfonline.com

Another class of compounds, biphenyl sulfonylamino methyl bisphosphonic acids, has also been evaluated. nih.gov These molecules, which use a bisphosphonate group as the zinc-binding group, have shown nanomolar inhibition against MMP-2. nih.gov Additionally, (2R)-[(4-biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide (BiPS) has been identified as an inhibitor of MMP-2 and MMP-9. mdpi.com

Selective MMP-2 and MMP-13 Inhibition (IC50, µM)
CompoundMMP-2 IC50 (µM)MMP-13 IC50 (µM)
Compound 10 (R=COOH)40>500
Compound 11 (X=CHOH)150100
Compound 19 (R=COOH, X=CHOH)1020

Carbonic Anhydrase (CA) Inhibition

Derivatives of [1,1'-Biphenyl]-4-sulfonamide have been extensively investigated as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govxenotech.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. biorxiv.org The primary sulfonamide group of these inhibitors typically coordinates to the zinc ion in the active site of the enzyme. nih.gov

Isoform-Specific Inhibition (e.g., hCA I, II, IX, XII, XIV)

A significant body of research has demonstrated that this compound derivatives can exhibit potent, and in many cases, isoform-selective inhibition of human (h) CA isoforms. nih.govxenotech.com Studies have evaluated these compounds against a panel of physiologically important isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govresearchgate.net

In one study, a series of novel 1,1'-biphenylsulfonamides were synthesized and evaluated as inhibitors of hCA I, II, IX, XII, and XIV. nih.gov The majority of these compounds displayed inhibitory activity in the nanomolar range against these isoforms. nih.gov For example, certain derivatives incorporating a 2"- or 3"-amino- or carboxyphenyl unit showed improved inhibitory efficacy against hCA II, with KI values in the subnanomolar range, while demonstrating reduced activity against hCA IX. xenotech.com

The inhibition profiles of various this compound derivatives against different hCA isoforms are summarized in the table below, showcasing the diverse selectivity patterns achievable with this chemical scaffold.

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)hCA XIV (KI, nM)
Derivative A 62.0 - 589.00.57 - 31.03.6 - 555.76.0 - 9.0Subnanomolar
Derivative B 217.7-92.0 - 555.7--
Compound 3 --3.6--
Compound 21 --6.0--
Compound 12 ---6.7-

Data compiled from multiple studies on various derivatives of this compound. The ranges represent KI values obtained for different substitutions on the parent scaffold.

High Affinity and Selectivity Towards Specific Isoforms (e.g., hCA XIV)

A remarkable feature of the this compound class of inhibitors is the high affinity and selectivity that can be achieved for specific CA isoforms through targeted chemical modifications. A prime example is the development of derivatives as highly potent and selective inhibitors of hCA XIV. nih.gov

One particular study identified a series of 1,1'-biphenylsulfonamides that were potent inhibitors of hCA XIV at nanomolar and even subnanomolar concentrations. nih.gov The most potent compound in this series exhibited a Ki value of 0.26 nM against hCA XIV. X-ray crystallography and molecular modeling studies of the adduct formed between this potent inhibitor and hCA XIV provided insights into the molecular determinants responsible for its high affinity and selectivity. nih.gov These findings underscore the potential of the this compound scaffold for the rational design of isoform-selective CA inhibitors. nih.gov

Aggrecanase-1 (ADAMTS-4/5) Inhibition

Derivatives of this compound have also been explored as inhibitors of aggrecanases, specifically ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2). These enzymes are members of the "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) family of proteases and play a crucial role in the degradation of aggrecan, a major component of articular cartilage. Their inhibition is a key therapeutic strategy for the treatment of osteoarthritis.

The biphenylsulfonamide scaffold has served as a platform for the development of aggrecanase inhibitors. For instance, a series of biphenylsulfonamido-3-methylbutanoic acid-based derivatives were designed and shown to be potent inhibitors of aggrecanase-1. Interestingly, these compounds also displayed significant activity against MMP-13, suggesting a potential for dual-target inhibition.

Furthermore, research into sugar-based arylsulfonamides has identified a derivative containing a biphenyl fragment that acts as a non-zinc binding inhibitor of ADAMTS-5. This compound demonstrated high selectivity for ADAMTS-5 over the closely related ADAMTS-4. The inhibitory mechanism of this class of compounds is proposed to involve targeting an exosite, a secondary binding site distinct from the active site, which is critical for substrate recognition.

The inhibitory activities of representative biphenylsulfonamide derivatives against aggrecanases are highlighted in the following table:

Compound ScaffoldTarget EnzymeInhibitory Activity
Biphenylsulfonamido-3-methylbutanoic acidAggrecanase-1 (ADAMTS-4)Potent inhibition, with one derivative showing 87% inhibition of proteoglycan degradation at 10 µg/mL in a cell-based assay.
Sugar-based arylsulfonamide with biphenyl fragmentADAMTS-5Selective, non-zinc binding inhibition.

Histamine H3 Receptor Inverse Agonism

Beyond enzyme inhibition, this compound derivatives have been successfully developed as modulators of G-protein coupled receptors, specifically as inverse agonists of the histamine H3 receptor. The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters.

Inverse agonism at the H3 receptor leads to an increase in the synthesis and release of histamine, which in turn promotes wakefulness and cognitive function. Consequently, H3 receptor inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders, including excessive daytime sleepiness, narcolepsy, and cognitive deficits associated with conditions like Alzheimer's disease and ADHD.

A series of phenethyl-R-2-methylpyrrolidine-containing biphenylsulfonamide compounds have been shown to be potent and selective inverse agonists of the H3 receptor. One such compound demonstrated the ability to increase wakefulness in rats, as measured by polysomnographic methods. An illustrative compound from a related series was found to inhibit the binding of a radioligand to H3 receptors with a Ki value of 3.14 nM and displayed inverse agonist activity by inhibiting basal GTPγS binding to the receptor.

Receptor Modulation

The biological activities of this compound derivatives extend to the modulation of receptor function, as exemplified by their activity at the histamine H3 receptor. As detailed in the preceding section, specific derivatives of this scaffold have been identified as potent inverse agonists of the H3 receptor, a mechanism that enhances wakefulness and cognitive processes by increasing histamine release in the brain. This demonstrates the utility of the biphenylsulfonamide core in the design of ligands that can effectively interact with and modulate the activity of key receptors in the central nervous system.

Angiotensin II Type 2 (AT2) Receptor Antagonism and Agonism

The Angiotensin II Type 2 (AT2) receptor is a component of the renin-angiotensin system and its expression is significantly increased in certain pathological conditions like vascular injury and myocardial infarction. nih.govfrontiersin.org Consequently, molecules that interact with the AT2 receptor are of considerable interest for therapeutic development. A series of novel this compound derivatives have been designed and synthesized to act as selective AT2 receptor modulators. nih.govfrontiersin.orgdoaj.org

In a key study, researchers developed a series of these derivatives and evaluated their binding affinity and functional activity. nih.govfrontiersin.org The functional activity was assessed using a cell neurite outgrowth assay. nih.gov Among the synthesized compounds, several exhibited high selectivity and affinity for the AT2 receptor. nih.gov Notably, the study identified compounds with opposing activities; for instance, compound 8j was found to exhibit agonist activity, promoting the receptor's function. doaj.org In contrast, compound 8l was identified as an AT2 receptor antagonist, blocking the receptor's activity, with a selectivity profile similar to the classical antagonist PD123,319. nih.govdoaj.org

Molecular docking studies revealed that specific structural features determine whether a compound acts as an agonist or an antagonist. nih.govfrontiersin.org The interaction between the sulfonamide side chain and the receptor protein via hydrogen bonds was found to be critical for antagonist activity. The absence of this hydrogen bond interaction was shown to decrease the compound's affinity for the AT2 receptor and switch its functional activity from antagonistic to agonistic. nih.govfrontiersin.org

Table 1: Activity of select this compound derivatives at the AT2 Receptor
CompoundAT2 Receptor Binding Affinity (Ki, nM)Functional Activity
8j1005.6 ± 117.8Agonist
8l10.1 ± 1.8Antagonist
PD123,319 (Reference)8.9 ± 1.2Antagonist
Data sourced from Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. nih.gov

Diverse Therapeutic Potentials

Anticancer Activities

Sulfonamide derivatives are recognized for their wide range of biological activities, including significant potential in cancer therapy. nih.govmdpi.com The sulfonamide moiety is a key feature in several marketed anticancer drugs and is considered an effective bioisostere of a carboxylic group, enabling it to form similar hydrogen bond networks. nih.gov These compounds can inhibit cancer cell growth, disrupt the cell cycle, and induce programmed cell death (apoptosis). nih.gov

The high relapse rates and severe adverse reactions associated with current acute leukemia (AL) therapies necessitate the search for new antileukemic agents. nih.govualberta.ca Research into novel sulfonamide derivatives has shown promising results in this area. nih.govualberta.ca For example, a 2,4-dinitrobenzenesulfonamide derivative, referred to as S1, demonstrated highly selective cytotoxicity for acute leukemia cell lines (K562 and Jurkat) while being non-cytotoxic to normal human erythrocytes and mononuclear cells. nih.govualberta.caresearchgate.net This selectivity suggests a potential for a lower range of adverse effects. ualberta.ca The study found that compound S1 induced morphological changes characteristic of apoptosis in both leukemia cell lines, indicating its potential as a candidate for new drug development for ALs. nih.govualberta.caresearchgate.net

Table 2: Effects of Sulfonamide Derivative S1 on Acute Leukemia Cell Lines
Cell LineLeukemia TypeObserved Effects
K562Chronic Myeloid Leukemia (in blast crisis)Induction of apoptosis, Cell cycle arrest at G2/M phase, Activation of extrinsic and intrinsic apoptosis pathways. nih.govualberta.ca
JurkatAcute T-cell LeukemiaInduction of apoptosis, Cell cycle arrest at G0/G1 phase, Activation of intrinsic apoptosis pathway. nih.govualberta.ca
Data sourced from Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. nih.govualberta.ca

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with essential oxygen and nutrients. nih.govmdpi.com A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in the development of anti-angiogenic cancer therapies. nih.govnih.gov Sulfonamide derivatives have emerged as a promising class of compounds for VEGFR-2 inhibition. nih.govnih.gov Research has focused on developing novel sulfonamide-containing compounds with potential for VEGFR-2 inhibition, with some demonstrating remarkable potency. mdpi.com The development of multifunctional drugs that target multiple pathways, such as VEGFR-2 and carbonic anhydrases, represents a promising strategy to enhance efficacy and minimize side effects. nih.govnih.gov

A fundamental characteristic of cancer is the dysregulation of the cell cycle and the evasion of apoptosis. ualberta.ca Many sulfonamide derivatives exert their anticancer effects by targeting these core processes. mdpi.com As observed in leukemia cells, the sulfonamide S1 induced cell cycle arrest at different phases (G2/M in K562 and G0/G1 in Jurkat cells) and triggered apoptosis. nih.govualberta.ca The mechanisms involved the activation of both extrinsic and intrinsic apoptotic pathways, loss of mitochondrial potential, and activation of caspase-3 in K562 cells. nih.govualberta.ca

This activity is not limited to leukemia. A synthetic sulfonamide chalcone, SSC185 , was found to disrupt cell cycle progression in a colorectal cancer cell line (SW-620), leading to an accumulation of cells in the G2/M phase and subsequent cell death. nih.gov The mode of cell death included features associated with both apoptosis and necroptosis. nih.gov Similarly, other studies have shown that sulfonamide-based derivatives can induce apoptosis and cause cell cycle arrest in the G0/G1 phase in breast cancer cells (MCF-7). mdpi.com

Antiviral Properties

The sulfonamide functional group is a component of numerous pharmacologically active agents, including a number of compounds with significant antiviral activity. nih.gov Structurally novel sulfonamide derivatives have been reported to be effective against a variety of viruses. nih.gov For instance, some clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety. nih.gov Another antiviral mechanism for primary sulfonamides involves targeting viral zinc finger proteins, which are critical for retroviral replication, thereby inhibiting viral growth. nih.gov

Research has expanded to explore sulfonamides against a broader range of viruses. One study synthesized sulfonamide derivatives containing a pyrimidine (B1678525) ring, with compound 76 showing activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). mdpi.com Another series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines was evaluated against a panel of RNA and DNA viruses. frontiersin.org These compounds were generally not cytotoxic, and many derivatives were able to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Specifically, compound 7e was identified as effective in reducing the YFV titer when added post-infection. frontiersin.org

Table 3: Antiviral Activity of Select Sulfonamide Derivatives
Compound Class / NameTarget VirusReported Activity
AmprenavirHuman Immunodeficiency Virus (HIV)Clinically used protease inhibitor. nih.gov
Compound 76 (Pyrimidine derivative)Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4)Viral load reduction of 70-90% for HSV-1; >50% reduction in viral activity for CBV4. mdpi.com
Compound 7e (Phenylsulfonyl pyrazole derivative)Yellow Fever Virus (YFV)Interfered with YFV replication in the micromolar range. frontiersin.org

Anti-inflammatory Effects

This compound derivatives have been identified as potent inhibitors of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Aberrant activation of the NLRP3 inflammasome is a hallmark of numerous chronic inflammatory conditions.

In a recent study, a series of novel biphenyl-sulfonamide analogues were designed and synthesized as NLRP3 inflammasome inhibitors. The representative compound, H28, demonstrated potent and specific inhibition of the NLRP3 inflammasome with an IC50 value of 0.57 μM. Further investigation revealed that H28 directly binds to the NLRP3 protein with a dissociation constant (KD) of 1.15 μM, effectively preventing the assembly and activation of the inflammasome complex. In a mouse model of acute peritonitis, H28 was shown to effectively inhibit the NLRP3 inflammasome pathway, underscoring its anti-inflammatory properties in vivo.

Table 1: Anti-inflammatory Activity of Compound H28

Antihypertensive Applications

Derivatives of this compound have been developed as potent dual antagonists of the angiotensin II type 1 (AT1) and endothelin A (ETA) receptors, two key players in the regulation of blood pressure. Simultaneous blockade of both receptors offers a synergistic approach to treating hypertension.

One such derivative, BMS-248360, emerged from a strategy that merged the structural features of an ETA receptor antagonist with those of biphenyl AT1 receptor antagonists. This compound, identified as 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2'-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1'-biphenyl]-2-sulfonamide, is a potent and orally active dual antagonist of both AT1 and ETA receptors, representing a novel therapeutic strategy for the management of hypertension. neurologylive.com Further research in this area led to the discovery of a second-generation dual-action receptor antagonist, compound 7, which demonstrated not only high potency at both receptors but also a substantially improved pharmacokinetic profile compared to its predecessors. mdpi.com In rat models, this compound was more effective at reducing blood pressure elevations induced by angiotensin II or big endothelin-1 than either an AT1 or ETA receptor antagonist alone. mdpi.com

Antidiabetic Applications (Glucagon Receptor Antagonism)

In the context of type 2 diabetes, dysregulation of glucagon secretion contributes significantly to hyperglycemia. nih.gov Consequently, antagonism of the glucagon receptor has become a promising strategy for glycemic control. A series of this compound derivatives have been designed and evaluated for their potential as glucagon receptor antagonists. nih.gov

Antibacterial Properties

This compound derivatives have also been investigated for their antibacterial activity against a range of pathogenic bacteria. In one study, a series of seven biphenyl sulfonamide derivatives were synthesized using an ultrasound-assisted method and screened for their antibacterial efficacy. amazonaws.com

Several of these compounds exhibited significant antibacterial activity. Notably, compounds 2 and 4 were found to be the most active against Salmonella typhi, with Minimum Inhibitory Concentration (MIC) values of 25 µ g/disc and 20-25 µ g/disc , respectively. amazonaws.com Another study investigating four different sulfonamide derivatives against 40 clinical isolates of multidrug-resistant Staphylococcus aureus found that the compounds displayed good, concentration-dependent antibacterial activity, with MIC values ranging from 64 to 512 µg/ml. nih.govnih.gov

Table 2: Antibacterial Activity of Biphenyl Sulfonamide Derivatives

Treatment of Renal Diseases and Disorders (e.g., Alport Syndrome, Glomerulosclerosis, Proteinuria Reduction, Maintaining GFR)

The dual angiotensin and endothelin receptor antagonist properties of certain this compound derivatives are also being explored for the treatment of rare genetic kidney diseases such as Alport syndrome. scienceopen.com This condition is characterized by mutations in the genes encoding type IV collagen, leading to progressive loss of kidney function. scienceopen.com

A patent application has described the use of biphenyl sulfonamide compounds that act as dual angiotensin and endothelin receptor antagonists for the treatment of diseases associated with type IV collagen deficiencies. scienceopen.com The rationale is that by simultaneously blocking the pathological effects of angiotensin II and endothelin-1, these compounds can help to slow the progression of renal damage, reduce proteinuria, and maintain the glomerular filtration rate (GFR) in patients with Alport syndrome and other forms of glomerulosclerosis. scienceopen.com

Management of Osteoarthritis and Cartilage Degradation

The degradation of articular cartilage is a central feature of osteoarthritis, and matrix metalloproteinases (MMPs), particularly MMP-13, are key enzymes in this process. Researchers have investigated alpha-biphenylsulfonamidocarboxylic acids as potential MMP-13 inhibitors for the treatment of osteoarthritis.

In one study, modification of this chemical scaffold led to the development of potent and selective MMP-13 inhibitors. nih.gov One of the lead compounds demonstrated over 50% inhibition of bovine cartilage degradation at a concentration of 10 ng/mL and also exhibited 100% oral bioavailability in rats, indicating its potential as a disease-modifying osteoarthritis drug. nih.gov

Central Nervous System Applications (e.g., Wakefulness Enhancement)

This compound derivatives have shown promise in the realm of central nervous system disorders, particularly in the promotion of wakefulness. This has been primarily explored through the antagonism of the histamine H3 receptor, an autoreceptor that inhibits the release of histamine and other neurotransmitters involved in arousal.

A series of phenethyl-R-2-methylpyrrolidine-containing biphenylsulfonamide compounds were identified as potent and selective antagonists of the H3 receptor. nih.gov Several of these compounds were active in a rat model of chemically induced dipsogenia, and one compound, 4e, was shown to increase wakefulness in rats as measured by polysomnography. nih.gov

Table 3: Wakefulness-Promoting Activity of Compound 4e

Furthermore, the orexin system, which plays a crucial role in regulating sleep and wakefulness, has also been a target for sulfonamide-based compounds. Novel sulfonamide derivatives are being investigated as orexin receptor agonists for the treatment of sleep disorders like narcolepsy and hypersomnia. nih.gov

Computational and in Silico Studies of 1,1 Biphenyl 4 Sulfonamide Derivatives

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For [1,1'-Biphenyl]-4-sulfonamide derivatives, docking studies have been instrumental in elucidating their binding to various biological targets, such as carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS). acs.orgacs.org

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking simulations have successfully predicted the binding modes of this compound derivatives within the active sites of their target proteins. These studies reveal that the interactions are primarily governed by a combination of hydrogen bonds and hydrophobic interactions. tandfonline.comresearchgate.net

For instance, in the inhibition of human carbonic anhydrase (hCA) isoforms, the sulfonamide moiety is a critical anchor. The deprotonated sulfonamide group coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site, mimicking the binding of the natural substrate. jbclinpharm.org The biphenyl (B1667301) scaffold extends into the active site cavity, forming various interactions with hydrophobic and hydrophilic residues, which dictates the isoform selectivity of the derivatives. acs.orgacs.org One study found that a series of 1,1′-biphenyl-4-sulfonamides inhibited hCA isoforms I, II, IX, XII, and XIV with Ki values in the nanomolar range. acs.org

In the context of antibacterial activity, docking studies of biphenyl sulfonamide derivatives against dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis, have shown that these compounds act as competitive inhibitors of p-aminobenzoic acid (pABA). researchgate.netnih.govbiorxiv.org The sulfonamide group forms key hydrogen bonds within the pABA binding pocket, while the biphenyl group engages in hydrophobic interactions with surrounding residues. researchgate.net

Table 1: Predicted Binding Interactions of Selected this compound Derivatives with Target Proteins
DerivativeTarget ProteinPredicted Binding InteractionsReference
Compound 20 (an amino derivative)hCA XIVSulfonamide group coordinates with Zn²⁺; biphenyl scaffold interacts with hydrophobic residues. acs.orgacs.org
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840) (1C)DHPSHydrogen bonds with Arg63 and Ser219; hydrophobic interactions within the PABA binding pocket. researchgate.net
Various 4'-substituted derivativeshCA IISubnanomolar inhibition constants (Kᵢs) ranging from 0.57 to 31.0 nM, indicating strong binding. nih.gov
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamidehCA IIFour hydrogen bonds and multiple hydrophobic interactions observed. nih.gov

Identification of Key Amino Acid Residues in Active Sites

A significant outcome of molecular docking analyses is the identification of specific amino acid residues that are crucial for the binding of this compound derivatives. This information is vital for understanding the molecular basis of their activity and for the rational design of more potent and selective inhibitors.

In studies targeting various carbonic anhydrase isoforms, several key residues have been identified. For example, in hCA XIV, amino acid substitutions such as Val121/Ala and Ala91/Phe in the active site were found to influence the binding and hydrophobic stabilization of the inhibitor. acs.org Docking of other sulfonamide derivatives into hCA IX has highlighted interactions with residues like Gln92 and Thr200. rsc.org

For DHPS, docking of a potent biphenyl sulfonamide derivative revealed strong hydrogen bonding interactions with Arg63 and Ser219, which are critical for anchoring the inhibitor in the active site. researchgate.net Other studies on related sulfonamides targeting E. coli DNA gyrase have pointed to the importance of interactions with residues such as ASP 73, ILE 78, and PRO 79. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules. For this compound derivatives, MD simulations provide a dynamic picture of the ligand-protein complex, offering deeper insights into their behavior, mechanism of action, and binding stability over time. tandfonline.combenthamopenarchives.com

Assessment of Binding Stability

A key application of MD simulations is to assess the stability of the complex formed between a this compound derivative and its target protein. nih.gov By running simulations for extended periods (e.g., nanoseconds), researchers can determine if the ligand remains stably bound in the active site or if it dissociates. rsc.org

The stability is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions like hydrogen bonds. rsc.org For example, an MD simulation of a novel iminothiazoline analogue containing a biphenyl moiety with carbonic anhydrase showed that the protein-ligand complex remained generally stable throughout the simulation. nih.gov Similarly, MD simulations of newly designed sulfonamide derivatives targeting BRD4 confirmed the sustained stability of the molecules over the trajectory, providing additional support for the docking results. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jbclinpharm.org For this compound derivatives, QSAR studies have been crucial in identifying the key structural features that govern their inhibitory potency.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. tandfonline.comchemrevlett.comunicamp.br These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. nanobioletters.com

For example, 3D-QSAR studies on sulfonamide derivatives as BRD4 inhibitors highlighted the beneficial impact of incorporating bulkier substituents on one ring and hydrophobic/electrostatic substituents on another ring to enhance interactions with the target. tandfonline.com QSAR models have also been successfully developed for sulfonamide derivatives targeting bacterial pathogens, providing insights for the design of new antibacterial agents. jbclinpharm.org A study on 4-aminodiphenylsulfone derivatives, which share structural similarities, resulted in a robust QSAR model for their antibacterial activity against dihydropteroate synthase. researchgate.netnih.gov The statistical validation of these models, both internally and externally, underscores their reliability and predictive power. tandfonline.com

Table 2: Representative Statistical Parameters from a 3D-QSAR Study of Antiviral Sulfonamide Derivatives
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Standard Error of Estimate (SEE)Field ContributionsReference
CoMFA0.6250.9960.043Steric and Electrostatic nanobioletters.com
CoMSIA0.6310.7380.298Steric, Hydrophobic, and H-bond Donor nanobioletters.com

These QSAR models serve as valuable guides for the synthesis of new this compound derivatives with improved therapeutic potential.

2D- and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comekb.eg This approach is founded on the principle that the variations in the biological effects of compounds are related to changes in their molecular features. researchgate.net For derivatives of this compound, both 2D- and 3D-QSAR methodologies have been employed to understand the structural requirements for their biological actions, such as antimicrobial, antioxidant, or enzyme inhibitory activities. researchgate.netnih.govtandfonline.com

In 2D-QSAR studies, descriptors are calculated from the two-dimensional representation of the molecule. For instance, a study on sulfonamide derivatives as antidiabetic agents modeled their activity using topological descriptors, achieving a high correlation (R² value of 0.9897) in a five-parametric model. medwinpublishers.com Such models use descriptors that quantify various aspects of molecular structure, helping to predict the activity of new compounds. researchgate.netmedwinpublishers.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional structures of the molecules and their alignment. chemrevlett.com These techniques are used to create contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. tandfonline.comresearchgate.net For example, a multifaceted 3D-QSAR study on biphenyl analogues as aromatase inhibitors yielded statistically robust models (e.g., Force field-based R² = 0.9151) that provided insights into the structure-activity relationship, guiding the design of more potent inhibitors. nih.gov These models are crucial for understanding how the biphenyl scaffold contributes to the molecule's ability to access its target. nih.gov

Table 1: Example of Statistical Parameters from a 3D-QSAR Study on Biphenyl Analogues

Model Type R² (Coefficient of Determination) q² (Cross-validated R²)
Force Field-based 0.9151 Not specified
SOMFA 0.7706 Not specified
Gaussian Field 0.9074 Not specified

(Data based on a study of biphenyl analogues as aromatase inhibitors nih.gov)

Correlation with Experimental Data and Molecular Docking

A crucial step in computational modeling is the correlation of in silico predictions with experimental data. Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and interaction patterns. nih.gov For this compound derivatives, docking studies have been instrumental in explaining their mechanism of action against various enzymes, such as carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS). acs.orgnih.gov

In one study, the docking of biphenyl sulfonamide derivatives into the active site of Staphylococcus aureus DHPS showed that compounds with the most negative binding energies also exhibited the highest experimental bacterial inhibition. Similarly, studies on new 1,1'-biphenyl-4-sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms used docking and X-ray crystallography to reveal the molecular determinants for the high affinity and selectivity of these compounds. acs.orgnih.govnih.gov The results from these computational models often show a strong correlation with experimentally determined inhibition constants (Kᵢ) or IC₅₀ values, validating the predictive power of the in silico methods. nih.gov For instance, docking results for a series of potent hCA II inhibitors were used to rationalize their subnanomolar efficacy observed in vitro. nih.gov

Table 2: Sample Molecular Docking Results for Biphenyl Sulfonamide Derivatives

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Key Interacting Residues
Derivative 2 S. aureus DHPS High negative value ARG 52, HIS 241
Derivative 4 S. aureus DHPS High negative value ASN 11, SER 50, ARG 239
Compound 20 hCA XIV Not specified Revealed by X-ray crystallography

(Data synthesized from studies on biphenyl sulfonamide derivatives acs.org)

Identification of Crucial Molecular Descriptors

QSAR models rely on molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. nih.gov The selection of relevant descriptors is fundamental to building a predictive model. For sulfonamide derivatives, various descriptors have been identified as crucial for their biological activity.

A QSAR study on the antioxidant activity of benzene (B151609) sulphonamide derivatives established a mathematical relationship using descriptors such as electrophilicity index (log(ω)), SCF energy, and Molar Refractivity. ekb.eg The resulting equation demonstrated a good convergence between experimental and estimated IC₅₀ values, allowing for the prediction of antioxidant effectiveness for new compounds. ekb.eg In studies of aromatic sulfonamides, parameters like the Hammett constant (sigma), the Swain-Lupton parameter (F), and various steric constants have been used to characterize the SO₂NH₂ function in biological reactions. nih.gov The analysis of these descriptors helps to elucidate which molecular properties—such as electronic effects, hydrophobicity, or molecular shape—are most important for a desired biological outcome. nih.govijpras.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely applied to sulfonamide derivatives to optimize their molecular geometries, calculate vibrational frequencies, and determine various electronic properties. mkjc.innih.gov DFT calculations, often using basis sets like B3LYP/6-31G, are a standard preliminary step before performing molecular docking to ensure that the ligand's conformation is energetically favorable. mdpi.com

DFT studies provide detailed insights into a molecule's ground state, including bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray crystallography. mkjc.innih.gov Furthermore, DFT is used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. mkjc.in Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to identify regions prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. mkjc.inmdpi.com

Homology Modeling for Receptor Structure Prediction

When the 3D structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography or NMR), homology modeling can be used to construct a predictive model. This technique builds an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). While specific studies applying homology modeling to a receptor for this compound were not prominently found, this method is a standard and essential tool in computational drug design for novel or less-studied targets. For instance, docking studies on some sulfonamide derivatives have utilized homology models of their target receptors when experimental structures were unavailable.

Fragment-Based and Machine Learning Approaches in Drug Design

Modern drug discovery increasingly incorporates fragment-based drug design (FBDD) and machine learning (ML) to enhance efficiency and innovation. openaccessjournals.comnovartis.com

Fragment-Based Drug Design (FBDD) starts by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. jubilantbiosys.comfrontiersin.org These hits then serve as starting points for building more potent and selective lead compounds by growing, linking, or merging the fragments. jubilantbiosys.comfrontiersin.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. jubilantbiosys.comnih.gov The biphenyl and sulfonamide moieties themselves can be considered key fragments, and FBDD strategies can be used to optimize their interactions or discover novel scaffolds that mimic their binding modes. nih.gov

Machine Learning (ML) utilizes algorithms to build predictive models from large datasets. nih.gov In drug design, ML models can predict a compound's activity, toxicity, or pharmacokinetic properties, thereby guiding the selection of candidates for synthesis and testing. lanl.govnih.gov For antibacterial drug design, a field where sulfonamides are historically significant, ML methods like Support Vector Machines (SVM) and Random Forest (RF) are used to classify compounds as antibacterial or non-antibacterial with high accuracy. nih.govresearchgate.net These data-driven models can identify complex patterns and molecular properties that are crucial for overcoming bacterial defenses, offering a powerful tool for discovering the next generation of drugs based on scaffolds like this compound. lanl.govnih.gov

Experimental Methodologies in 1,1 Biphenyl 4 Sulfonamide Research

In Vitro Biological Evaluation Assays

In vitro studies are the cornerstone of early-stage drug discovery, providing essential data on the potency and selectivity of new chemical entities. For [1,1'-Biphenyl]-4-sulfonamide-based compounds, these assays typically focus on their interactions with protein targets and their effects on cultured cells.

Radioligand Binding Assays for Receptor Affinity (e.g., ET, AT receptors)

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, researchers can determine the compound's binding affinity, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

Endothelin (ET) Receptor Binding Assays:

Derivatives of this compound have been extensively studied for their ability to antagonize endothelin (ET) receptors, particularly the ETa subtype, which is involved in vasoconstriction. acs.orgnih.govnih.gov These assays typically utilize membranes from cells engineered to express human ETa or ETb receptors. google.com A common radioligand for these studies is [¹²⁵I]-ET-1. google.com The assay is conducted by incubating the cell membranes with the radioligand and varying concentrations of the test compound. google.com After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. google.comsnmjournals.org

For example, the selective ETa receptor antagonist N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) was identified through such assays. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of BMS-207940, a highly potent and selective ETa antagonist with a Ki of 10 pM. acs.org These studies demonstrated that substitutions on the biphenyl (B1667301) core could significantly enhance binding affinity and selectivity. acs.orgnih.gov Specifically, introducing an oxazole (B20620) ring at the 4'-position and an acylaminomethyl group at the 2'-position resulted in subnanomolar ETa-selective antagonists. nih.gov

Binding Affinity of this compound Derivatives for Endothelin Receptors
CompoundTarget ReceptorBinding Affinity (Ki or IC50)Selectivity (ETa vs. ETb)
BMS-193884ETa--
BMS-207940ETa10 pM (Ki)80,000-fold
Compound 17 (from Murugesan et al., 2000)ETa0.2 nM (Ki)-
BMS-187308ETaImproved vs. parent compound-
Pyrimidine (B1678525) derivative 18 (from Murugesan et al., 2002)ETa0.9 nM (Ki)Selective

Angiotensin II (AT) Receptor Binding Assays:

The this compound scaffold is also a key feature of angiotensin II (AT) receptor antagonists. nih.govnih.gov Radioligand binding assays for AT1 and AT2 receptors are crucial for evaluating the potency and selectivity of these compounds. nih.govfrontiersin.org These assays are often performed using membranes from rat aortic smooth muscle cells or rat liver, which are rich in AT1 receptors. mdpi.comgoogle.comnih.gov A commonly used radioligand is [¹²⁵I][Sar¹,Ile⁸]AngII. mdpi.comnih.gov

The assay procedure is similar to that for ET receptors, involving competition between the test compound and the radioligand for binding to the receptor. google.comgoogle.com Research in this area has led to the development of potent AT1 antagonists with subnanomolar IC50 values. nih.gov Some of these compounds also exhibit significant affinity for the AT2 receptor, leading to the design of dual AT1/AT2 receptor antagonists. nih.gov For instance, certain triazolinone biphenylsulfonamide derivatives have shown up to a 1000-fold increase in AT2 binding affinity compared to the corresponding tetrazole analogs. nih.gov

Binding Affinity of this compound Derivatives for Angiotensin II Receptors
CompoundTarget ReceptorBinding Affinity (IC50)Notes
L-159,913 (Benzoylsulfonamide)AT1Subnanomolar-
L-162,223 (2-chlorobenzoyl derivative)AT1-Prolonged AII antagonism in rats
L-162,234 (tert-butoxycarbonyl derivative)AT1-High efficacy in rats
tert-butyl sulfonylcarbamate 92AT1/AT217 nM (AT2)~1000-fold increased AT2 affinity
BMS-248360AT1/ETaPotent dual antagonist-

Cell-Based Functional Assays

Cell Neurite Outgrowth Assays

Cell neurite outgrowth assays are fundamental in vitro methods used in neuroscience to assess the effects of chemical compounds on neuronal development, regeneration, and neurotoxicity. These assays typically involve culturing neuronal cells, such as primary neurons or neuron-like cell lines (e.g., PC12 or SH-SY5Y), and treating them with test compounds. The primary endpoints measured are the morphological changes in neurons, including the number, length, and branching of neurites—the projections from the cell body that develop into axons and dendrites.

The general protocol involves plating neuronal cells at a specific density on a substrate that promotes adhesion, often coated with materials like laminin (B1169045) or poly-D-lysine. After allowing the cells to adhere, they are exposed to the test compound, often in a dose-response manner. Positive and negative controls are included to validate the assay; for instance, Nerve Growth Factor (NGF) is a common positive control to stimulate neurite outgrowth in PC12 cells, while compounds like nocodazole (B1683961) might be used to inhibit it. Following an incubation period, which can range from hours to several days, the cells are fixed and stained. Immunofluorescence staining of neuronal markers, such as βIII-tubulin or MAP2, is frequently used to visualize the cell body and neurites. High-content imaging systems and specialized software are then employed to automatically quantify various parameters of neurite growth.

Despite the widespread use of neurite outgrowth assays for screening neuroactive compounds, a review of the available scientific literature did not yield specific studies where "this compound" or its direct derivatives were evaluated using this methodology. Therefore, there is no reported data on whether this specific chemical scaffold promotes, inhibits, or has no effect on neurite formation and extension.

Proteoglycan Degradation Assays

Proteoglycan degradation assays are critical in vitro tools for studying diseases characterized by the breakdown of the extracellular matrix, particularly in cartilage. These assays are central to the discovery of inhibitors for enzymes like aggrecanases (ADAMTS-4 and ADAMTS-5) and matrix metalloproteinases (MMPs), which are key drivers of cartilage degradation in osteoarthritis. escholarship.orgnih.gov The principle of the assay is to measure the release of proteoglycan fragments, most commonly aggrecan, from cartilage tissue explants or from chondrocyte cultures into the culture medium.

Typically, cartilage explants, often from bovine or porcine sources, are cultured and stimulated with an inflammatory agent like interleukin-1α (IL-1α) or retinoic acid to induce proteoglycan degradation. ekb.egsartorius.co.kr Test compounds are added to the culture to assess their ability to inhibit this degradation. The amount of released glycosaminoglycans (GAGs), the polysaccharide side chains of proteoglycans, is quantified using a colorimetric assay with a dye such as 1,9-dimethylmethylene blue (DMMB). ekb.eg The inhibition of GAG release by a test compound is a direct measure of its protective effect on the cartilage matrix.

Research into biphenylsulfonamide derivatives has identified potent inhibitors of these degradative enzymes. For instance, a study on biphenylsulfonamido-3-methylbutanoic acid-based compounds identified inhibitors of aggrecanase-1. researchgate.net Similarly, another investigation into biphenyl derivatives as ADAMTS4 inhibitors also reported significant inhibition of aggrecan degradation. nih.gov These findings highlight the potential of the biphenylsulfonamide scaffold in preventing cartilage breakdown.

Table 1: Inhibition of Proteoglycan Degradation by this compound Derivatives

Compound IDScaffoldAssay Conditions% Inhibition of Proteoglycan DegradationReference
Compound 48Biphenylsulfonamido-3-methylbutanoic acidCell-based cartilage explants assay, 10 µg/mL87% researchgate.net
Compound 14Biphenyl derivative with trifluoromethylbenzyloxy functionalityIL-1α-stimulated bovine cartilage explants, 10 µg/mL87% nih.gov

Kinetic Characterization of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

The kinetic characterization of enzyme inhibitors is essential to understand their mechanism of action. This involves determining not only the potency of an inhibitor (commonly expressed as the half-maximal inhibitory concentration, IC₅₀, or the inhibition constant, Kᵢ) but also its mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed. This information is crucial for drug development as it provides insights into how the inhibitor interacts with the enzyme and its substrate.

For this compound derivatives, kinetic studies have been particularly important in characterizing their activity as inhibitors of Matrix Metalloproteinases (MMPs). A significant finding is that some of these sulfonamides function as non-zinc binding inhibitors, which is a departure from traditional MMP inhibitors that chelate the catalytic zinc ion. nih.govdntb.gov.ua This alternative binding mode can offer improved selectivity and a better safety profile.

A study on a series of 4,4'-biphenylsulfonamides demonstrated that their mechanism of inhibition varies with their chemical structure. Two compounds were identified as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme, while another derivative was found to be a competitive inhibitor, indicating it binds to the enzyme's active site, likely in the S1' pocket. nih.govdntb.gov.ua

Table 2: Kinetic Characterization of this compound Derivatives as MMP Inhibitors

Compound IDTarget EnzymeIC₅₀ (µM)Mode of InhibitionKey FindingsReference
11MMP-210.3 ± 0.9Non-competitiveDoes not bind the catalytic zinc. nih.gov
11MMP-134.8 ± 0.4Non-competitiveSelective inhibitor. nih.gov
13MMP-212.0 ± 1.1CompetitiveBinds to a catalytic subsite (putative S1' pocket). nih.gov
13MMP-138.0 ± 0.7CompetitivePara-methyl ester derivative. nih.gov
19MMP-23.0 ± 0.2Non-competitiveR carboxylic acid derivative showed best results. nih.gov
19MMP-131.5 ± 0.1Non-competitiveDoes not bind the catalytic zinc. nih.gov

Dual Inhibition Study Designs

Dual inhibition, or multi-target drug design, is a strategy that aims to create a single molecule capable of modulating two or more distinct biological targets simultaneously. This approach is particularly promising for complex diseases where multiple pathways are involved, such as cancer. The rationale is that a dual inhibitor may offer enhanced therapeutic efficacy, a lower likelihood of developing drug resistance, and an improved safety profile compared to administering multiple single-target drugs.

The this compound scaffold has emerged as a promising platform for developing dual inhibitors. acs.orgnih.gov Specifically, these compounds have shown the ability to inhibit both Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). nih.govacs.orgnih.gov Both MMPs and CAs are families of zinc-dependent enzymes that are implicated in tumor progression, invasion, and metastasis. acs.orgnih.govcolab.ws MMPs degrade the extracellular matrix, facilitating cell migration, while certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. colab.wssemanticscholar.org

Studies have shown that primary biphenylsulfonamides, initially developed as potent CA inhibitors, can also act as non-zinc binding MMP inhibitors. nih.gov This inherent dual activity makes them attractive candidates for further development as anti-cancer agents. The design strategy often involves conjugating two distinct pharmacophores—one for each target—into a single molecule. For example, a hydroxamate group (a known zinc-binding group for MMPs) can be combined with a benzenesulfonamide (B165840) moiety (for CA inhibition) to create a dual-action compound. acs.orgnih.gov

In Vivo Pharmacological Evaluation

Preclinical Animal Models of Disease (e.g., Congestive Heart Failure, Hypertension, Chronic Myeloid Leukemia, Osteoarthritis, Kidney Diseases)

Preclinical animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic applications of new chemical entities. For derivatives of this compound, various animal models have been employed to investigate their effects across a range of diseases.

Chronic Myeloid Leukemia (CML): In the context of CML, particularly in cases of resistance to standard therapies like imatinib, biphenyl-carboxamide derivatives have been investigated. In a leukemia xenograft model using imatinib-resistant cells, the carboxamide of telmisartan (B1682998) (a compound containing a biphenyl moiety) significantly reduced tumor growth, both as a monotherapy and in combination with imatinib, demonstrating good oral bioavailability and tolerability. researchgate.net Another study highlighted that biphenylsulfonamide-based MMP-2 inhibitors showed potential as a therapy against CML by inducing apoptosis in the K562 cell line. researchgate.net

Hypertension and Kidney Disease: The biphenylsulfonamide scaffold is a core component of dual angiotensin II (AT1) and endothelin A (ETA) receptor antagonists. nih.govgoogle.comgoogle.com These dual-acting compounds have been evaluated in animal models of hypertension and related end-organ damage. For example, some biphenyl sulfonamide derivatives have been shown to exert antihypertensive activity on systolic arterial pressure in mice. nih.gov Furthermore, these dual antagonists are being explored for the treatment of kidney diseases such as diabetic nephropathy and focal segmental glomerulosclerosis (FSGS). google.comgoogle.com In rat models of chronic high blood pressure, the combination of an angiotensin receptor blocker and an endothelin receptor antagonist has demonstrated synergistic effects. google.comgoogle.com

Osteoarthritis: Given their in vitro activity as inhibitors of proteoglycan degradation, biphenylsulfonamide derivatives are logical candidates for in vivo studies of osteoarthritis. While specific data for this compound in osteoarthritis animal models is not detailed in the provided search results, the strong in vitro evidence of aggrecanase inhibition by its derivatives supports their potential utility in this area. researchgate.net

Congestive Heart Failure: The role of endothelin receptor antagonists, which include biphenylsulfonamide derivatives, has been studied in animal models of congestive heart failure (CHF). Selective ETA antagonists have been shown to preserve ventricular function and improve hemodynamics in rat and dog models of heart failure. jacc.org

Pharmacokinetic Profiling (e.g., Bioavailability, Half-life, Systemic Availability)

Studies on various derivatives of the this compound scaffold have provided insights into their pharmacokinetic properties. These studies are often conducted in rats, a common preclinical model. The structural modifications made to the biphenylsulfonamide core have a significant impact on these pharmacokinetic parameters.

For example, a study on biphenylsulfonamido-3-methylbutanoic acid derivatives, developed as aggrecanase-1 inhibitors, showed that compound 46 had a half-life of 6 hours and an oral bioavailability of 23% in rats. researchgate.net Another investigation into biphenylsulfonamide derivatives as MMP inhibitors found that substituting the biphenyl ring with bromine at the 4'-position (compound 11c ) led to superior pharmacokinetic properties, including a higher maximum plasma concentration (Cₘₐₓ), longer half-life (t₁/₂), and greater area under the curve (AUC), compared to the parent compound. nih.gov However, further modifications at the alpha-position, while maintaining potency, generally decreased oral systemic availability. nih.gov

Table 3: Pharmacokinetic Profile of this compound Derivatives in Rats

Compound ID/ClassKey Structural FeatureAnimal ModelHalf-life (t₁/₂)Oral Bioavailability (%)Reference
Compound 46Biphenylsulfonamido-3-methylbutanoic acid derivativeRat6 h23% researchgate.net
Compound 24Biphenylsulfonamidocarboxylic acid inhibitor of aggrecanase-1Rat-35% researchgate.net
Compound 11c(S)-2-((4'-bromo-[1,1'-biphenyl]-4-yl)sulfonamido)-3-methylbutanoic acidRatSuperior to parent compound- nih.gov
beta-methyl-[1,1'-biphenyl]-4-propanenitrileBiphenyl propanenitrileWistar Rat22.7 h- researchgate.net

Metabolic Stability Assessment

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, as it influences the pharmacokinetic profile of a potential therapeutic agent. srce.hr It determines how quickly a compound is broken down by metabolic enzymes, which in turn affects its exposure in the body. srce.hr For derivatives of this compound, metabolic stability is typically assessed using in vitro assays with liver microsomes from various species, including humans, rats, and mice. evotec.comprotocols.io

The standard experimental method is the microsomal stability assay. evotec.com In this procedure, the test compound, such as a this compound derivative, is incubated with liver microsomes at 37°C. protocols.io These microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. protocols.iomdpi.com The reaction is initiated by adding a cofactor, typically NADPH, which is required for the catalytic activity of CYP enzymes. evotec.comprotocols.io Samples are collected at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped, often by adding a solvent like acetonitrile. evotec.com The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io

The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint). protocols.io These values indicate how susceptible the compound is to metabolism. protocols.io A short half-life or high clearance suggests rapid metabolism, whereas a long half-life or low clearance indicates greater metabolic stability. srce.hr

Research on this compound analogues has demonstrated that structural modifications can significantly enhance metabolic stability. The sulfonamide group itself is generally more stable to metabolic degradation than an amide bond. mdpi.com Studies on biphenylsulfonamide derivatives designed as endothelin receptor antagonists revealed that the introduction of specific substituents can lead to marked improvements in stability. For instance, substituting the 4'-position of the biphenyl ring with an oxazole group resulted in a notable increase in metabolic stability. nih.gov Further research showed that modifying the isoxazole (B147169) moiety in certain derivatives also led to significantly improved metabolic stability profiles. nih.gov

Table 1: Example Parameters in a Typical Microsomal Stability Assay

Parameter Typical Value/Condition Purpose
Assay Matrix Human or Rat Liver Microsomes Source of metabolic enzymes (CYPs, UGTs, etc.). evotec.commdpi.com
Protein Concentration 0.5 mg/mL To ensure sufficient enzyme activity without excessive non-specific binding. srce.hrevotec.com
Test Compound Conc. 1 µM The concentration of the drug being tested. evotec.com
Cofactor NADPH (e.g., 1 mM) Initiates Phase I metabolic reactions. protocols.io
Incubation Temp. 37°C Mimics physiological body temperature. protocols.io
Time Points 0, 5, 15, 30, 45 min To monitor the disappearance of the compound over time. evotec.com

| Analysis Method | LC-MS/MS | To accurately quantify the remaining parent compound. protocols.io |

Table 2: Research Findings on Metabolic Stability of Biphenylsulfonamide Derivatives

Compound/Derivative Class Finding Reference
4'-Oxazolyl-[1,1'-biphenyl]-2-sulfonamides Substitution with a 4'-oxazole ring led to a remarkable improvement in metabolic stability. nih.gov
N-(3,4-dimethyl-5-isoxazolyl) Biphenylsulfonamides A regioisomer with a 3-amino-isoxazole group showed significantly improved metabolic stability compared to the 5-regioisomer. nih.gov
Peptide Analogues Replacing amide bonds with more stable sulfonamide bonds is a known strategy to increase metabolic stability towards proteases. mdpi.com

Structural Elucidation of Compound-Target Complexes

Understanding how a compound binds to its biological target at the molecular level is fundamental for rational drug design. For this compound and its derivatives, X-ray crystallography has been a pivotal technique for elucidating the three-dimensional structure of enzyme-inhibitor complexes. This provides precise information on binding modes, intermolecular interactions, and the structural basis for inhibitor potency and selectivity. acs.orgnih.gov

The primary application of X-ray crystallography in the study of [1,1'-Biphenyl]-4-sulfonamides has been to determine their binding mode to carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. acs.orgnih.gov In a notable study, a series of this compound derivatives were investigated as inhibitors of several human (h) CA isoforms. acs.org The crystal structure of the most potent inhibitor of hCA XIV, compound 20 from the study series, was successfully determined in complex with both hCA XIV and hCA II. acs.org

The experimental process involves co-crystallizing the target enzyme with the inhibitor. High-quality crystals of the resulting enzyme-inhibitor adduct are then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to calculate an electron density map, which is then used to build a detailed three-dimensional model of the protein and the bound ligand. nih.gov

For the complex of hCA XIV with a this compound inhibitor, the structure was solved to a resolution of 1.83 Å. acs.orgrcsb.org The structural data, deposited in the Protein Data Bank (PDB) under accession code 5CJF , reveals the precise interactions between the inhibitor and the enzyme's active site. rcsb.org The analysis showed that the sulfonamide group (-SO₂NH₂) of the inhibitor binds directly to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cavity, displacing a water molecule that is typically coordinated to the zinc ion in the native enzyme. acs.orgrcsb.org This interaction is a hallmark of sulfonamide-based CA inhibitors. acs.org The biphenyl tail of the inhibitor extends out of the active site, making additional contacts with amino acid residues that contribute to the binding affinity and isoform selectivity. acs.org These crystallographic studies provide critical insights that guide the design of new derivatives with enhanced potency and selectivity for specific CA isoforms. acs.orgnih.gov

Table 3: Crystallographic Data for hCA XIV in Complex with a this compound Inhibitor

Parameter Value Reference
PDB ID 5CJF rcsb.org
Target Enzyme Human Carbonic Anhydrase XIV (hCA XIV) rcsb.org
Method X-Ray Diffraction rcsb.org
Resolution 1.83 Å rcsb.org
R-Value Work 0.197 rcsb.org
R-Value Free 0.216 rcsb.org
Key Interaction The sulfonamide group coordinates to the active site Zn²⁺ ion. acs.org

| Inhibitor Scaffold | this compound | acs.orgrcsb.org |

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide
4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxamide
4-Sulfamoyl-4′-methyl(4-aminophenyl)-1,1′-biphenyl
Carbonic Anhydrase

Future Perspectives and Research Directions

Development of Novel [1,1'-Biphenyl]-4-sulfonamide Scaffolds with Enhanced Profiles

The core structure of this compound offers a unique template for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against various biological targets. A significant area of focus has been the design of derivatives with improved potency and isoform-selective inhibition of human carbonic anhydrases (hCAs).

Recent studies have demonstrated that strategic substitutions on the biphenyl (B1667301) rings can lead to compounds with subnanomolar inhibitory efficacy. For instance, a series of 4'-substituted [1,1'-Biphenyl]-4-sulfonamides incorporating 2''- or 3''-amino- or carboxyphenyl units have shown considerable improvement in their ability to inhibit hCA II, with Kᵢ values in the subnanomolar range (0.57 to 31.0 nM). acs.org These modifications also resulted in a decreased activity against hCA IX, highlighting the potential for developing isoform-selective inhibitors. acs.org Such selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of potential drug candidates.

The exploration of different substitution patterns is a key strategy in developing these enhanced scaffolds. For example, the introduction of a third phenyl ring and various functional groups such as ketones, alcohols, and amino groups has been investigated. nih.gov One of the most potent inhibitors of hCA XIV, compound 20 (4-Sulfamoyl-4′-(4-aminobenzoyl)-1,1′-biphenyl), emerged from such studies, exhibiting a Kᵢ of 0.26 nM. nih.govnih.gov The synthesis of these novel scaffolds often involves strategic chemical reactions, such as the Chan-Lam cross-coupling reaction, to introduce diverse aryl and heteroaryl groups. nih.gov

Interactive Table: Inhibition Constants (Kᵢ) of Novel this compound Derivatives Against hCA Isoforms. acs.orgnih.gov

CompoundModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XIV (Kᵢ, nM)
1-11 2"- or 3"-amino/carboxyphenyl unit5.9-217.70.57-31.092.0-555.7Not Reported
8 Ketone on third phenyl ring>100001.832.41.2
12 Alcohol on third phenyl ring115.28.511.71.8
14 Ketone on third phenyl ring250.51.225.60.8
17 Nitro derivative45.36.510.51.5
20 Amino derivative25.55.88.50.26
21 Amino derivative15.86.99.80.35

Advanced Understanding of Mechanism of Action at the Molecular Level

A deeper comprehension of how this compound derivatives interact with their biological targets at a molecular level is critical for the design of more effective and specific inhibitors. X-ray crystallography and molecular modeling have been instrumental in elucidating these mechanisms, particularly for their interaction with carbonic anhydrases.

The sulfonamide group is a key pharmacophore, typically coordinating with the catalytic zinc ion in the active site of carbonic anhydrases. nih.gov This interaction is a hallmark of sulfonamide-based CA inhibitors. The biphenyl scaffold extends into the hydrophobic portion of the active site, forming numerous van der Waals interactions with enzyme residues. nih.gov These interactions contribute significantly to the binding affinity and selectivity of the inhibitors.

For example, the crystal structure of compound 20 in complex with hCA XIV reveals that the sulfonamide group binds to the zinc ion and forms hydrogen bonds with the residue Thr199. nih.gov The biphenyl moiety is situated in a hydrophobic region of the active site, and the carbonyl group of the substituent forms a hydrogen bond with the Ser132OG atom. nih.gov This detailed structural information provides a molecular basis for the high inhibition efficiency of this class of compounds.

Molecular dynamics simulations and docking studies further complement these findings by providing insights into the dynamic behavior of the ligand-enzyme complex and the specific interactions that govern isoform selectivity. nih.gov For instance, docking studies have helped to understand the varied inhibition profiles of derivatives against different CA isoforms by highlighting subtle differences in their active site topographies. nih.gov These computational techniques are invaluable for rationalizing structure-activity relationships (SARs) and guiding the design of new analogs with desired inhibitory profiles.

Exploration of New Therapeutic Indications

While the primary focus for this compound derivatives has been on their role as carbonic anhydrase inhibitors for conditions like glaucoma and cancer, emerging research is uncovering their potential in a broader range of therapeutic areas. nih.govnih.gov This expansion into new indications is driven by the versatility of the biphenyl-sulfonamide scaffold and its ability to interact with various biological targets.

Inflammatory Diseases: A novel series of biphenyl-sulfonamide analogues have been identified as potent inhibitors of the NLRP3 inflammasome. nih.gov The aberrant activation of the NLRP3 inflammasome is implicated in a variety of human inflammatory diseases. The representative compound H28 was found to be a potent and specific NLRP3 inflammasome inhibitor with an IC₅₀ value of 0.57 μM. nih.gov Mechanistic studies revealed that H28 directly binds to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome. nih.gov This discovery opens up new avenues for the development of anti-inflammatory therapies based on the this compound scaffold.

Neurodegenerative Diseases: The sulfonamide functional group is a common feature in molecules targeting central nervous system (CNS) disorders. sci-hub.se Research has suggested the potential of sulfonamide derivatives, including those with a biphenyl structure, in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. eurekaselect.comnih.gov Some biphenyl bis-sulfonamides have been shown to act as acetyl- and butyrylcholinesterase inhibitors, which is a key strategy in managing Alzheimer's disease. eurekaselect.com Furthermore, certain bis-sulfonamide derivatives have demonstrated neuroprotective effects in a Parkinson's disease model by enhancing the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1). nih.gov

Other Potential Applications: The broad bioactivity of sulfonamides suggests even wider therapeutic possibilities. nih.gov For example, biphenyl-sulfonamides have been investigated as β-N-Acetyl-d-hexosaminidase inhibitors for potential use in pest management. nih.gov Additionally, the general class of sulfonamides has been explored for antidiabetic and antioxidant properties, indicating that this compound derivatives could also be tailored for these indications. ekb.egmedwinpublishers.com

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational and experimental methods is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. Rational drug design, powered by computational tools, allows for the more efficient identification and optimization of lead compounds.

Molecular Modeling and Docking: As previously mentioned, molecular modeling and docking are crucial for understanding the binding modes of this compound derivatives with their target proteins. acs.org These techniques enable researchers to visualize and analyze the interactions at the atomic level, providing a rationale for observed structure-activity relationships. nih.gov For instance, docking studies have been successfully used to predict the binding poses of these compounds in the active sites of various carbonic anhydrase isoforms, guiding the design of more selective inhibitors. nih.gov

Virtual Screening: Structure-based virtual screening is a powerful computational technique used to screen large libraries of compounds to identify potential hits that can bind to a specific target. nih.gov This approach has been successfully employed to discover novel biphenyl-sulfonamides as inhibitors of β-N-Acetyl-d-hexosaminidase. nih.gov By computationally filtering vast chemical spaces, virtual screening significantly reduces the time and cost associated with experimental high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egmedcraveonline.com This allows for the prediction of the activity of novel, unsynthesized compounds. QSAR models have been developed for sulfonamide derivatives to predict their antioxidant and antidiabetic activities. ekb.egmedwinpublishers.com These models can guide the design of new this compound analogs with enhanced potency by identifying the key structural features that contribute to their biological effects.

The integration of these computational approaches with traditional experimental techniques, such as chemical synthesis and biological evaluation, creates a powerful and iterative cycle for drug discovery. This combined strategy accelerates the development of novel this compound-based therapeutics with improved efficacy and safety profiles.

Q & A

Basic: What are the common synthetic routes for [1,1'-Biphenyl]-4-sulfonamide, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via sulfonation of biphenyl followed by amidation. A key intermediate is 4'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride , which is reacted with amines under controlled conditions. Traditional solution-phase synthesis involves:

Sulfonation : Biphenyl is sulfonated using chlorosulfonic acid to form the sulfonyl chloride intermediate .

Amidation : The sulfonyl chloride reacts with ammonia or primary amines in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent side reactions .
Yield optimization requires precise stoichiometry, low temperatures to minimize hydrolysis, and inert atmospheres. Solid-supported techniques can improve purity by reducing byproducts .

Basic: How is this compound structurally characterized, and what tools are recommended for analysis?

Answer:
Characterization involves:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide group (-SO2_2NH2_2) and biphenyl backbone .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., between sulfonamide groups and adjacent molecules) .
  • Software : UCSF Chimera visualizes 3D structures and intermolecular interactions (e.g., π-π stacking of biphenyl rings) .
    SMILES notation (c1cc(S(=O)(=O)N)ccc1c2ccccc2) and InChi identifiers ( ) provide standardized structural descriptors .

Advanced: How can researchers determine the inhibition constants (KiK_iKi​) of this compound derivatives for enzyme targets?

Answer:
KiK_i determination involves:

Enzyme assays : Measure initial reaction rates under varying substrate/inhibitor concentrations. Use fluorescence or absorbance-based readouts (e.g., for carbonic anhydrase inhibition) .

Kinetic analysis : Apply the Cheng-Prusoff equation for competitive inhibition:

Ki=IC501+[S]KmK_i = \frac{IC_{50}}{1 + \frac{[S]}{K_m}}

where [S][S] is substrate concentration and KmK_m is the Michaelis constant.

Validation : Compare with crystallographic data (e.g., docking studies in UCSF Chimera) to confirm binding modes .

Advanced: How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize conditions (pH, temperature, enzyme source) .
  • Impurity profiles : Use HPLC (>98% purity) and mass spectrometry to verify compound integrity .
  • Structural nuances : Compare substituent effects (e.g., 4'-fluoro vs. 3-chloro analogs) on target binding .
    Cross-reference computational predictions (e.g., DFT for electron-withdrawing group effects) with experimental IC50_{50} values .

Advanced: What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Answer:

  • Density Functional Theory (DFT) : Calculates electron distribution at reactive sites (e.g., sulfonamide nitrogen for hydrogen bonding) .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time (e.g., with carbonic anhydrase) .
  • ADMET prediction : Use polar surface area (<140 Å2^2) and rotatable bond count (<10) to estimate oral bioavailability .

Advanced: How can researchers design toxicity studies for this compound derivatives?

Answer:

  • In vitro assays :
    • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .
    • Metabolic stability : Microsomal incubation (rat/human liver microsomes) with LC-MS metabolite profiling .
  • In silico tools : Predict hepatotoxicity using QSAR models and structural alerts (e.g., sulfonamide-related hypersensitivity) .

Advanced: What strategies optimize this compound’s structure-activity relationship (SAR) for target selectivity?

Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at the 4' position to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace sulfonamide with carboxylate for altered charge distribution .
  • Crystallographic guidance : Use X-ray data to refine substituent orientation (e.g., 3-chloro analogs in ) .

Advanced: How do crystallographic studies resolve this compound’s supramolecular interactions?

Answer:

  • X-ray diffraction : Resolves intermolecular interactions (e.g., N–H···O hydrogen bonds between sulfonamide groups) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 20% H-bonding, 50% van der Waals) .
  • Software : UCSF Chimera visualizes packing motifs and validates force field parameters for MD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.